molecular formula C31H45NO3 B1207764 Bmd-eto CAS No. 131811-66-0

Bmd-eto

Cat. No.: B1207764
CAS No.: 131811-66-0
M. Wt: 479.7 g/mol
InChI Key: NMMIXYWKLSLKMM-HATTXFEFSA-N
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Description

Bmd-eto (N-Butyl-8-((17β)-3,17-dihydroxyestra-1,3,5(10)-trien-17-yl)-N-methyl-7-octynamide) is a synthetic steroidal amide derivative with a molecular formula of C₃₀H₄₃NO₃ and a molecular weight of 465.67 g/mol . It features a modified estrane backbone fused with an octynamide side chain, which confers unique pharmacological properties. The compound is structurally characterized by:

  • A steroidal core with hydroxyl groups at positions 3 and 17.
  • A butyl-methyl-substituted amide group at position 7 of the octyne chain.
  • High lipophilicity due to its extended hydrocarbon side chain.

Experimental data indicate that this compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low aqueous solubility (<0.1 mg/mL at 25°C). Its melting point ranges between 145–150°C, and it demonstrates stability under inert atmospheric conditions .

Properties

CAS No.

131811-66-0

Molecular Formula

C31H45NO3

Molecular Weight

479.7 g/mol

IUPAC Name

N-butyl-8-[(13S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-N-methyloct-7-ynamide

InChI

InChI=1S/C31H45NO3/c1-4-5-21-32(3)29(34)11-9-7-6-8-10-18-31(35)20-17-28-27-14-12-23-22-24(33)13-15-25(23)26(27)16-19-30(28,31)2/h13,15,22,26-28,33,35H,4-9,11-12,14,16-17,19-21H2,1-3H3/t26?,27?,28?,30-,31+/m0/s1

InChI Key

NMMIXYWKLSLKMM-HATTXFEFSA-N

SMILES

CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O

Isomeric SMILES

CCCCN(C)C(=O)CCCCCC#C[C@]1(CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C)O

Canonical SMILES

CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O

Synonyms

BMD-ETO
N-butyl,N-methyl-8-(3',17'-dihydroxyestra-1',3',5'(10')-trien-17'-yl)-7-octynamide

Origin of Product

United States

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Pharmacokinetic Profiles
Parameter This compound EE2 Bicalutamide
Bioavailability (%) 65 45 90
Plasma Protein Binding 98% 97% 95%
CYP450 Metabolism CYP3A4 CYP3A4/2C9 CYP3A4
Excretion Route Renal (60%) Biliary (70%) Renal (55%)

Sources :

Table 2: Toxicity Profiles
Compound LD₅₀ (Mouse, mg/kg) Notable Adverse Effects
This compound 250 Hepatic enzyme elevation, mild AR antagonism
EE2 120 Thrombosis, estrogenic side effects
Bicalutamide 500 Gynecomastia, hepatotoxicity

Sources :

Discussion of Structural and Functional Divergence

  • Structural Flexibility : this compound’s steroidal amide design allows reversible AR binding, whereas Bicalutamide’s rigid arylpropionamide structure induces irreversible antagonism .
  • Selectivity : EE2’s ethynyl group enhances ERα affinity, while this compound’s N-butyl-N-methylamide group reduces cross-reactivity with ERs .
  • Therapeutic Applications : this compound is under investigation for prostate cancer with reduced gynecomastia risk compared to Bicalutamide .

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